1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one is a synthetic organic compound characterized by its unique structural features combining an indole moiety with a hydroxyethanone functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including neuroprotective and antioxidant properties, which may be beneficial in developing therapeutic agents for various diseases .
The compound is classified under the category of indole derivatives, which are known for their diverse biological activities. It can be referenced by its IUPAC name and has a molecular formula of C10H11NO2. The compound's CAS number is 1132-61-2, and it is cataloged in several chemical databases, including PubChem and BenchChem .
The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one typically involves multi-step organic reactions. A common synthetic route includes:
The molecular structure of 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one can be represented by its SMILES notation: C1CN(C2=CC=CC=C21)C(=O)CO
. The InChI representation is as follows:
The compound exhibits a characteristic indole ring structure fused with a hydroxyethanone group, contributing to its chemical properties and potential reactivity .
1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one may undergo various chemical reactions:
The mechanism of action for 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one is not fully elucidated but is believed to involve interactions with biological targets that mediate neuroprotective effects. The compound may act on specific receptors or enzymes involved in oxidative stress pathways, potentially leading to reduced neuronal damage in various models of neurodegeneration .
The physical properties of 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one include:
Chemical properties include:
These properties are critical for understanding how the compound behaves in biological systems and during synthesis .
The potential applications of 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one include:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: